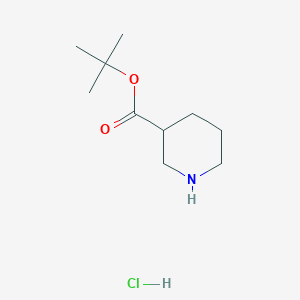

Tert-butyl piperidine-3-carboxylate hydrochloride

Description

Historical Background and Development

The development of tert-butyl piperidine-3-carboxylate hydrochloride emerged from the broader evolution of piperidine chemistry, which has been a cornerstone of heterocyclic research for over a century. Piperidines gained prominence in organic chemistry due to their presence in numerous natural products and their utility as synthetic intermediates. The specific compound under discussion represents a refinement of earlier piperidine carboxylate derivatives, incorporating the tert-butyl protecting group strategy that became prevalent in the latter half of the twentieth century.

The systematic study of piperidine derivatives began with investigations into their synthetic accessibility and functional group tolerance. Early work focused on the hydrogenation of pyridine derivatives to access substituted piperidines, with significant advances occurring through the development of heterogeneous catalysis methods. The introduction of tert-butoxycarbonyl protecting groups revolutionized amino acid and heterocycle chemistry, providing a stable yet removable protection strategy that could withstand various reaction conditions while being easily cleaved under acidic conditions.

Industrial development of tert-butyl piperidine-3-carboxylate derivatives gained momentum with the recognition of their value as chiral building blocks. Patent literature from the early 2000s demonstrates systematic efforts to develop efficient synthetic routes for these compounds, with particular attention to asymmetric synthesis methodologies. The hydrochloride salt form was developed to address stability and handling concerns associated with the free base, providing improved crystallization properties and enhanced shelf stability for commercial applications.

The evolution of synthetic methodologies for piperidine carboxylates has been driven by the pharmaceutical industry's need for reliable access to these scaffolds. Modern synthetic approaches have incorporated advances in catalysis, particularly in the areas of asymmetric hydrogenation and chiral resolution techniques. These developments have enabled the production of enantiomerically pure materials, which are essential for pharmaceutical applications where stereochemistry directly impacts biological activity.

Significance in Organic Chemistry and Chemical Research

This compound occupies a central position in contemporary organic synthesis due to its multifaceted reactivity and structural features. The compound serves as a versatile intermediate that combines the reactivity of the piperidine nitrogen with the synthetic utility of the carboxylate ester functionality. This dual functionality enables diverse transformation pathways, making it an invaluable building block for complex molecule synthesis.

The significance of this compound in chemical research extends to its role in developing new synthetic methodologies. Researchers have utilized piperidine carboxylate derivatives to explore novel cyclization reactions, multicomponent reactions, and cascade processes. The tert-butyl ester group provides orthogonal protection that is compatible with a wide range of reaction conditions, allowing for selective functionalization of other parts of the molecule while preserving the carboxylate functionality.

In the context of medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds. The piperidine ring system is present in numerous drugs across various therapeutic categories, and the carboxylate functionality provides a handle for further elaboration. The compound's utility extends to the preparation of peptidomimetics and other biologically relevant molecules where the piperidine ring can serve as a conformationally constrained replacement for amino acid residues.

The compound has also contributed significantly to the field of asymmetric synthesis. Its use as a chiral building block has enabled the development of stereoselective synthetic routes to complex natural products and pharmaceutical intermediates. The ability to access both enantiomers of the compound through different synthetic strategies has made it particularly valuable for structure-activity relationship studies and the preparation of enantiomerically pure compounds.

Research applications of this compound extend to the development of new materials and catalysts. The compound's structural features make it suitable for incorporation into polymeric materials and metal-organic frameworks, where the piperidine nitrogen can serve as a coordination site or hydrogen bond acceptor. These applications have opened new avenues for research in materials science and supramolecular chemistry.

Overview of Piperidine Carboxylate Derivatives

Piperidine carboxylate derivatives represent a broad class of compounds that have found extensive applications in organic synthesis and pharmaceutical chemistry. These molecules combine the six-membered saturated nitrogen heterocycle with various carboxylate functionalities, creating versatile synthetic intermediates with diverse reactivity profiles. The family of compounds encompasses various substitution patterns, stereochemistries, and protecting group strategies, each tailored for specific synthetic applications.

The structural diversity within piperidine carboxylate derivatives is exemplified by compounds such as tert-butyl 4-oxopiperidine-1-carboxylate, which incorporates a ketone functionality at the 4-position. This compound demonstrates how different substitution patterns can dramatically alter the reactivity and synthetic utility of the piperidine scaffold. The presence of the ketone group enables additional functionalization strategies, including reduction to alcohols, reductive amination reactions, and various condensation processes.

Another important member of this family is tert-butyl piperidin-3-ylcarbamate hydrochloride, which features an amino group protected with a carbamate functionality. This compound illustrates the concept of orthogonal protection in piperidine chemistry, where multiple functional groups can be independently manipulated through selective protection and deprotection strategies. The carbamate group provides stability under basic conditions while being removable under acidic conditions, complementing the tert-butyl ester which is stable under basic conditions but labile under acidic conditions.

The synthesis of piperidine carboxylate derivatives has evolved to encompass a wide range of methodologies. Traditional approaches include the hydrogenation of pyridine derivatives, which remains a reliable method for accessing saturated piperidine rings. Modern synthetic strategies have incorporated multicomponent reactions, cycloaddition processes, and cascade reactions that enable the rapid assembly of complex piperidine structures from simple starting materials.

Recent advances in piperidine carboxylate chemistry have focused on developing stereoselective synthesis methods. The preparation of enantiomerically pure compounds has become increasingly important, driving the development of asymmetric catalysis methods and chiral resolution techniques. These advances have enabled access to both enantiomers of piperidine carboxylates, which is essential for pharmaceutical applications where different stereoisomers may exhibit vastly different biological activities.

The following table summarizes key piperidine carboxylate derivatives and their characteristic features:

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| Tert-butyl piperidine-3-carboxylate | 301180-05-2 | C₁₀H₁₉NO₂ | 3-position carboxylate, free nitrogen | Synthetic intermediate, pharmaceutical building block |

| This compound | 1172835-68-5 | C₁₀H₂₀ClNO₂ | 3-position carboxylate, protonated nitrogen | Enhanced stability, improved handling properties |

| Tert-butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | C₁₀H₁₇NO₃ | 4-position ketone, 1-position carboxylate | Synthetic intermediate for complex molecules |

| Tert-butyl piperidin-3-ylcarbamate hydrochloride | 1159823-00-3 | C₁₀H₂₁ClN₂O₂ | 3-position carbamate, protonated nitrogen | Orthogonally protected building block |

The chemical behavior of piperidine carboxylate derivatives is influenced by several factors, including the position of substitution, the nature of protecting groups, and the electronic effects of substituents. The 3-position carboxylate in this compound provides a site for further functionalization while maintaining the integrity of the piperidine ring system. The electron-withdrawing nature of the carboxylate group affects the basicity of the nitrogen atom, influencing the compound's reactivity in nucleophilic substitution reactions and coordination chemistry.

The pharmaceutical relevance of piperidine carboxylate derivatives extends beyond their use as synthetic intermediates. Many bioactive compounds contain piperidine carboxylate substructures, and the systematic modification of these scaffolds has led to the discovery of new therapeutic agents. The ability to introduce diverse substituents at various positions of the piperidine ring has enabled the exploration of structure-activity relationships and the optimization of pharmacological properties.

Properties

IUPAC Name |

tert-butyl piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUZXRGYYMCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655073 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-05-2 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Use of Di-tert-butyl Dicarbonate (Boc2O) for Protection

An alternative approach involves protecting the amine group of piperidine with a Boc group using di-tert-butyl dicarbonate, followed by esterification of the carboxylic acid.

- Stepwise Process:

- Protect the amine of 3-aminopiperidine with Boc2O in the presence of a base (e.g., triethylamine).

- Esterify the carboxylic acid group using tert-butanol or methyl chloroformate for methyl esters.

- Deprotect or convert to hydrochloride salt as needed.

- Advantages:

- High selectivity and protection of the amine.

- Useful for chiral or optically active intermediates.

- Reported Yields: High yields with good stereoselectivity have been documented in patent literature.

Hydrochloride Salt Formation

After esterification, the free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an organic solvent such as ether or dichloromethane.

- Typical Conditions:

- Dissolve the esterified amine in anhydrous solvent.

- Bubble HCl gas or add HCl solution dropwise at low temperature (0–10 °C).

- Precipitation of the hydrochloride salt occurs, which is filtered and dried.

- Benefits:

- Improves compound stability.

- Facilitates purification and handling.

Chiral Resolution and Optical Purity

For optically active tert-butyl piperidine-3-carboxylate derivatives, chiral resolution methods have been developed to obtain enantiomerically pure products.

- Method:

- Hydrolysis of piperidine formamides or salts in concentrated hydrochloric acid achieves chiral resolution during hydrolysis without the need for chiral resolving agents.

- Subsequent pH adjustment with alkali (e.g., potassium or sodium hydroxide in methanol) at low temperature (below 10 °C) isolates the optically pure acid.

- Purification includes concentration, addition of methanol, filtration, and precipitation with ethanol/petroleum ether mixtures.

- Optical Purity:

- Industrial Relevance:

- This method is cost-effective and atom-economical, suitable for large-scale production.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The hydrolysis and chiral resolution method in concentrated hydrochloric acid is notable for its simplicity and avoidance of expensive chiral resolving agents, making it industrially attractive.

- Use of Boc protection allows for selective functionalization and high purity in pharmaceutical intermediate synthesis.

- Continuous flow and catalytic methods have been explored to optimize yields and reduce reaction times, though detailed industrial protocols are proprietary.

- Purification steps often involve recrystallization from ethanol/petroleum ether mixtures or filtration after precipitation to achieve high purity.

Chemical Reactions Analysis

Deprotonation and Amine Reactivity

The hydrochloride salt can be deprotonated under basic conditions to liberate the free piperidine amine, enabling nucleophilic reactions. Common bases include:

-

Metal hydroxides (e.g., NaOH, KOH)

-

Metal alkoxides (e.g., NaOtert-butoxide)

Typical Conditions :

-

Solvents : Tetrahydrofuran (THF), acetonitrile, or alcohols (e.g., 2-propanol).

-

Temperature : 50–120°C.

Outcome :

The free amine participates in alkylation or acylation reactions. For example:

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield piperidine-3-carboxylic acid or its salt.

Acidic Hydrolysis

-

Reagents : HCl in dioxane or aqueous HCl.

-

Conditions :

-

Temperature : 20–100°C.

-

Time : 1–12 hours.

-

-

Outcome :

Basic Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous THF/ethanol.

-

Conditions :

-

Outcome :

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group, if present in derivatives, is cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane.

-

Conditions :

-

Temperature : 0–25°C.

-

Time : 1–4 hours.

-

-

Outcome :

Catalytic Hydrogenation

In the presence of a catalyst, the compound can undergo hydrogenation for functional group reduction:

-

Catalysts : Pd/C, Raney Ni.

-

Conditions :

-

Pressure : 1–5 atm H.

-

Solvent : Methanol or ethyl acetate.

-

-

Application : Reduction of unsaturated bonds in synthesized intermediates.

Table 2: Solvent Compatibility

| Solvent | Compatibility | Notes |

|---|---|---|

| THF | High | Ideal for deprotonation |

| Acetonitrile | Moderate | Used in Boc protection |

| Ethyl Acetate | High | Suitable for extractions |

| Methanol | High | Hydrogenation reactions |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid-catalyzed mechanisms involving protonation of the carbonyl oxygen.

-

Deprotonation : The hydrochloride salt reacts with a base (e.g., NaOH) to form the free amine, which can act as a nucleophile in subsequent reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthetic Intermediate for Pharmaceuticals

Tert-butyl piperidine-3-carboxylate hydrochloride is primarily utilized as a synthetic intermediate in the development of pharmaceutical compounds. Notably, it plays a crucial role in synthesizing various piperidine derivatives that exhibit biological activity, including potential treatments for neurological disorders such as Alzheimer's disease .

1.2. Anticancer Agents

Research indicates that derivatives of tert-butyl piperidine-3-carboxylate exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have been evaluated for their efficacy against different cancer cell lines, showing significant cytotoxic effects .

Case Studies and Research Findings

3.1. Synthesis of Bioactive Compounds

A study demonstrated the efficient use of this compound in synthesizing a novel class of purine derivatives with high biological activity. The resulting compounds were tested for their ability to inhibit specific cancer cell growth, achieving over 90% inhibition in vitro .

3.2. Development of Neuroprotective Agents

Another research effort focused on utilizing this compound to develop neuroprotective agents aimed at treating neurodegenerative diseases. The synthesized derivatives showed significant promise in enhancing cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include piperidine and azetidine carboxylate esters with varying alkyl groups and ring sizes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Tert-butyl piperidine-3-carboxylate HCl | 1172835-68-5 | C₁₀H₂₀ClNO₂ | 221.72 | 6-membered piperidine, tert-butyl ester |

| Methyl piperidine-3-carboxylate HCl | 164323-84-6 | C₇H₁₄ClNO₂ | 179.65 | 6-membered piperidine, methyl ester |

| Ethyl azetidine-3-carboxylate HCl | 405090-31-5 | C₆H₁₂ClNO₂ | 165.62 | 4-membered azetidine, ethyl ester |

| Tert-butyl azetidine-3-carboxylate HCl | 89895-55-6 | C₈H₁₆ClNO₂ | 193.67 | 4-membered azetidine, tert-butyl ester |

| Ethyl 4-(Boc-amino)piperidine-3-carboxylate HCl | EN300-188170 | C₁₃H₂₃ClN₂O₄ | 306.79 | 6-membered piperidine, Boc-protected amino |

Structural Insights :

- Ring Size : Piperidine derivatives (6-membered) exhibit reduced ring strain compared to azetidine analogs (4-membered), leading to differences in reactivity and stability. For example, azetidine esters may hydrolyze more readily under acidic conditions due to higher ring strain .

- Functionalization: Derivatives like ethyl 4-(Boc-amino)piperidine-3-carboxylate HCl introduce additional functional groups (e.g., Boc-protected amines), expanding utility in peptide coupling or prodrug synthesis .

Biological Activity

Tert-butyl piperidine-3-carboxylate hydrochloride (CAS No. 301180-05-2) is a compound of significant interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Target of Action

The primary target of this compound is the myocardin-related transcription factor A (MRTF-A). This transcription factor plays a crucial role in the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis and tissue fibrosis. The compound's inhibition of MRTF-A leads to the suppression of pathological processes such as cancer cell migration and atherosclerosis development.

Mode of Action

The interaction with MRTF-A results in altered gene expression patterns, affecting various signaling pathways. This modulation can lead to significant changes in cellular behavior, including reduced migration and proliferation of cancer cells.

Cellular Effects

this compound influences several cellular processes:

- Gene Expression Modulation : Alters the expression levels of genes involved in cell cycle regulation and apoptosis.

- Signaling Pathway Interaction : Modulates pathways critical for cell survival and proliferation.

Biochemical Pathways

The compound's impact on MRTF-A disrupts normal transcriptional activities, leading to decreased EMT, which is vital in cancer progression and tissue remodeling.

Case Studies and Experimental Data

-

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported IC50 values indicating potent activity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with apoptosis induction observed through flow cytometry assays . -

Biochemical Analysis

The compound has been shown to interact with enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent. It acts as a protecting group in peptide synthesis, indicating its utility in synthetic organic chemistry as well.

Table: Summary of Biological Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| MEL-8 | 0.78 | Cell cycle arrest at G1 phase |

| U-937 | 5.13 | Modulation of signaling pathways |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl piperidine-3-carboxylate hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions using tert-butyl-protected intermediates. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) with a base such as N,N-diisopropylethylamine (DIPEA) are effective for amide bond formation. Deprotection of the tert-butyl group is typically achieved using hydrochloric acid (HCl). Characterization involves NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity assessment, and elemental analysis for stoichiometric validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or skin contact. Ensure access to an eyewash station and emergency showers. Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural identity via FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the carboxylate group) and mass spectrometry (ESI-MS) for molecular ion peaks. Cross-validate melting points (e.g., 169–170°C for related piperidine hydrochlorides) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during the synthesis of tert-butyl piperidine-3-carboxylate intermediates?

- Methodological Answer : Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of EDCI/HOBt relative to the carboxylic acid) and solvent polarity (e.g., dichloromethane or DMF). Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). For sterically hindered substrates, microwave-assisted synthesis at 60–80°C for 30 minutes improves yield .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Use controlled recrystallization (e.g., ethanol/water mixtures) to isolate stable polymorphs. Solubility profiles should be determined in buffered solutions (pH 1–12) via shake-flask methods. Thermogravimetric analysis (TGA) can differentiate hydrated vs. anhydrous forms .

Q. Which crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Grow crystals via slow evaporation in acetonitrile. Validate hydrogen bonding networks (e.g., NH···Cl interactions) using Olex2 or Mercury software. For powder samples, pair XRD with Rietveld refinement to analyze phase purity .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via UPLC-MS at intervals (0, 24, 48 hours). Quantify tert-butyl cleavage products (e.g., piperidine-3-carboxylic acid) using calibration curves. Compare activation energy (Ea) via Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.